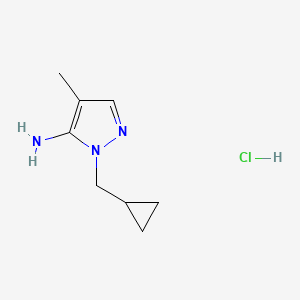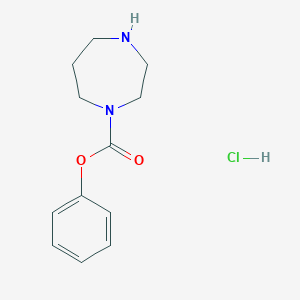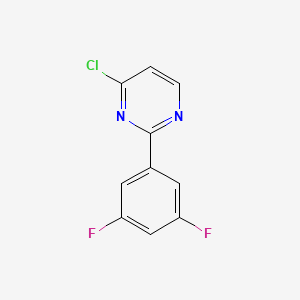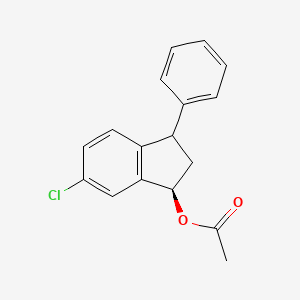
(1R)-6-chloro-3-phenyl-2,3-dihydro-1H-inden-1-yl acetate
Vue d'ensemble
Description
(1R)-6-chloro-3-phenyl-2,3-dihydro-1H-inden-1-yl acetate, commonly referred to as 6-chloro-3-phenylindene (6-CPI), is an important synthetic intermediate used in the synthesis of a variety of pharmaceuticals and other organic compounds. It is a colorless liquid with a melting point of -10°C and a boiling point of 178°C. 6-CPI is a versatile synthetic intermediate and has been used in the synthesis of a variety of compounds, including non-steroidal anti-inflammatory drugs (NSAIDs), antifungal agents, and anti-cancer drugs. Additionally, 6-CPI has been used in the synthesis of a variety of other organic compounds, including dyes, fragrances, and flavors.
Applications De Recherche Scientifique
Potential as Glucagon-Like Peptide 1 Receptor Agonists
Research has identified novel skeletons of phenyl acetate derivatives as potential glucagon-like peptide 1 receptor (GLP-1R) activators. These compounds have shown effects in increasing GLP-1 secretion, thereby enhancing glucose responsiveness. This suggests their potential application in anti-diabetic treatments (Gong, Cheon, Lee, & Kang, 2011).
Structural and Crystallographic Studies
Compounds with similar structural characteristics have been synthesized and analyzed for their crystal structure and molecular interactions. For example, the synthesis, crystal structure, and ab initio studies of related inden-yl acetate derivatives provide insights into their molecular conformation and intermolecular interactions, which can be valuable for designing new molecules with desired properties (Ghalib, Hashim, Silva, Mehdi, Sulaiman, & Silva, 2011).
Anticancer and Anti-inflammatory Potential
Some derivatives of inden-yl acetate have been investigated for their anticancer and anti-inflammatory activities. The synthesis and biological evaluation of specific inden-yl acetate amide derivatives have shown potential as anti-inflammatory agents with lower gastrointestinal toxicity, indicating their possible application in developing new therapeutic agents (Sharma & Ray, 2008). Additionally, certain inden-1-one substituted acetamide derivatives have exhibited significant anticancer activity, underscoring their potential in cancer treatment (Karaburun, GUNDOGDU-KARABURUN, Yurttaş, Kayağil, & Demirayak, 2018).
Propriétés
IUPAC Name |
[(1R)-6-chloro-3-phenyl-2,3-dihydro-1H-inden-1-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClO2/c1-11(19)20-17-10-15(12-5-3-2-4-6-12)14-8-7-13(18)9-16(14)17/h2-9,15,17H,10H2,1H3/t15?,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKAOHRQUHQBUKN-OMOCHNIRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC(C2=C1C=C(C=C2)Cl)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1CC(C2=C1C=C(C=C2)Cl)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-6-chloro-3-phenyl-2,3-dihydro-1H-inden-1-yl acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



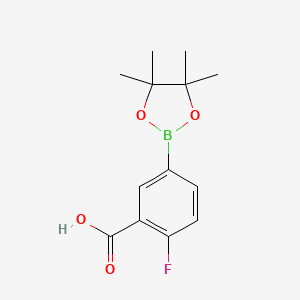
![2-Chloro-N-(4-[2-(methylamino)-2-oxoethyl]-1,3-thiazol-2-YL)acetamide](/img/structure/B1487550.png)
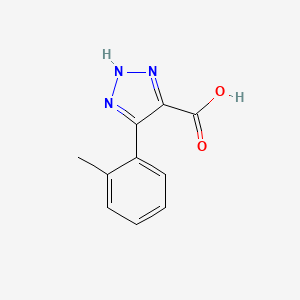
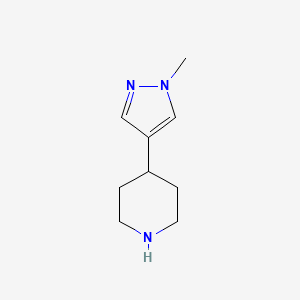
![2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1487556.png)
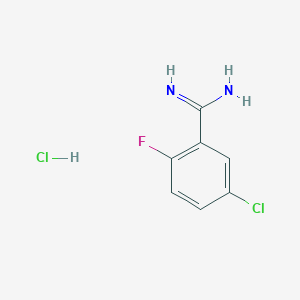
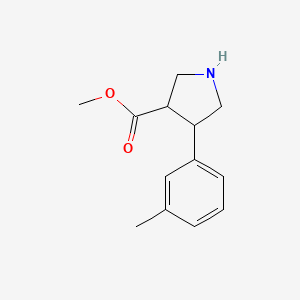
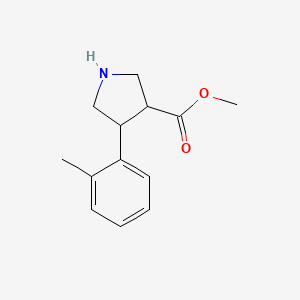
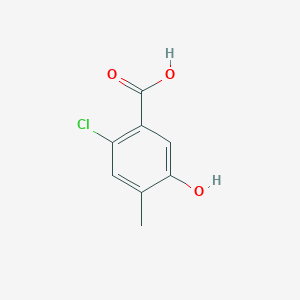
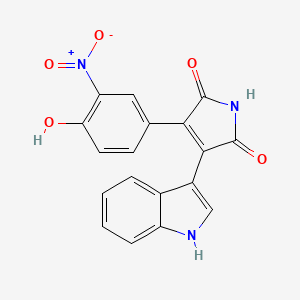
![5-Chloro-3-iodopyrazolo[1,5-a]pyrimidine](/img/structure/B1487565.png)
